molecular formula C10H16N4O B2955634 N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1468572-25-9

N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2955634
CAS No.: 1468572-25-9
M. Wt: 208.265
InChI Key: UJJWEKOOKLJRHP-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry: N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Industry: In the industrial sector, this compound is used in the development of new materials. Its unique properties can be exploited to create polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various physiological effects, depending on the enzyme targeted .

Properties

IUPAC Name

N-(4-methylcyclohexyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-2-4-8(5-3-7)12-10(15)9-6-11-14-13-9/h6-8H,2-5H2,1H3,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWEKOOKLJRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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